REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[CH3:11][I:12]>>[I-:12].[CH3:1][C:2]1[O:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N+:6]=1[CH3:11] |f:2.3|
|
Name
|
|
Quantity
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26.6 g
|
Type
|
reactant
|
Smiles
|
CC=1OC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
34.6 g
|
Type
|
reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
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was made in a sealed tube at 90° C. for a couple of hours
|
Type
|
WASH
|
Details
|
were then washed with acetone, so that the objective matter
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
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Details
|
The yield
|
Name
|
|
Type
|
|
Smiles
|
[I-].CC=1OC2=C([N+]1C)C=CC=C2
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |